molecular formula C12H13N5O2 B2362738 N-(4-methylbenzyl)-5-nitropyrimidine-4,6-diamine CAS No. 364039-65-6

N-(4-methylbenzyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2362738
CAS No.: 364039-65-6
M. Wt: 259.269
InChI Key: SGGADVFWKTYYAK-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-5-nitropyrimidine-4,6-diamine is a substituted pyrimidine derivative characterized by a nitro group at position 5 and two 4-methylbenzyl substituents at positions 4 and 6 of the pyrimidine core.

Properties

IUPAC Name

4-N-[(4-methylphenyl)methyl]-5-nitropyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c1-8-2-4-9(5-3-8)6-14-12-10(17(18)19)11(13)15-7-16-12/h2-5,7H,6H2,1H3,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGADVFWKTYYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC=NC(=C2[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrimidine Ring Formation

The foundational step in synthesizing N-(4-methylbenzyl)-5-nitropyrimidine-4,6-diamine involves constructing the pyrimidine backbone. Two primary approaches dominate the literature:

Cyclocondensation of Malononitrile Derivatives

Arylazomalononitrile serves as a key precursor in pyrimidine synthesis. Reacting phenylazomalononitrile with formamide and ammonia in the presence of ammonium salts (e.g., ammonium chloride) at 140–160°C yields 4,6-diamino-5-arylazopyrimidine. This method, detailed in US4092314A , achieves cyclization via nucleophilic attack of ammonia on the nitrile groups, followed by dehydration. The arylazo group (-N=N-Ar) can later be reduced to an amine (-NH2) or replaced via hydrogenation.

Nitration of Pre-Formed Pyrimidine Intermediates

Alternative routes begin with dihydroxypyrimidines. For example, CN102952084A describes nitrating 4,6-dihydroxy-2-methylthiopyrimidine using concentrated nitric acid or fuming nitric acid at 0–30°C. The nitro group is introduced at position 5, leveraging the electron-deficient nature of the pyrimidine ring to direct electrophilic substitution. This step typically achieves yields of 40–80% after purification.

Functionalization of the Pyrimidine Core

Introduction of the 4-Methylbenzyl Group

The N-(4-methylbenzyl) moiety is installed via nucleophilic aromatic substitution (SNAr) or alkylation.

SNAr with 4-Methylbenzylamine

Chloropyrimidine intermediates, such as 4,6-dichloro-5-nitropyrimidine, react with 4-methylbenzylamine in polar aprotic solvents (e.g., DMF, THF) at 60–80°C. The reaction proceeds via displacement of chloride at position 4, driven by the electron-withdrawing nitro group at position 5. Excess amine (2–3 equivalents) ensures complete substitution, with yields ranging from 65% to 85%.

Reductive Amination

In cases where amine groups are pre-existing, reductive amination with 4-methylbenzaldehyde and a reducing agent (e.g., NaBH3CN) can introduce the 4-methylbenzyl group. This method is less common due to competing side reactions but offers flexibility in functional group tolerance.

Optimization of Reaction Conditions

Catalysis and Solvent Effects

  • Ammonium Salts : Catalytic ammonium chloride (5–60% by weight) accelerates cyclocondensation reactions by stabilizing intermediates through hydrogen bonding.
  • Solvents : Formamide acts as both solvent and reactant in cyclization steps, while toluene or ethyl acetate is preferred for nitration due to their immiscibility with nitric acid.

Temperature and Time

  • Cyclocondensation : Optimal temperatures range from 140°C to 160°C, with reaction times of 6–12 hours.
  • Nitration : Conducted at 0–30°C to minimize decomposition, requiring 2–4 hours for completion.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Cyclocondensation 1. Cyclization
2. Nitration
50–70% High atom economy
Few purification steps
Requires toxic formamide
Pre-Formed Nitration 1. Nitration
2. Substitution
40–80% Scalable
Direct functionalization
Harsh nitration conditions
SNAr with Chloride 1. Chlorination
2. Amination
65–85% High regioselectivity
Mild conditions
Requires chlorinated intermediates

Mechanistic Insights

Nitration Dynamics

The nitro group at position 5 activates the pyrimidine ring toward electrophilic substitution. Quantum mechanical calculations suggest that the nitro group’s electron-withdrawing effect increases the partial positive charge at positions 4 and 6, facilitating nucleophilic attack by amines.

Steric and Electronic Effects

The 4-methylbenzyl group introduces steric hindrance, which can slow subsequent reactions at position 4. However, its electron-donating methyl substituent enhances solubility in organic solvents, aiding purification.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors for nitration and substitution steps, improving heat dissipation and safety. Automated chromatography systems ensure high purity (>98%), critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group of the 4-methylbenzyl moiety, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group at the 5-position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: 4-methylbenzaldehyde or 4-methylbenzoic acid derivatives.

    Reduction: 5-amino-4,6-diaminopyrimidine derivatives.

    Substitution: Various N-substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

N-(4-methylbenzyl)-5-nitropyrimidine-4,6-diamine serves as a building block in organic synthesis. Its unique structure allows researchers to explore new chemical pathways and reactions. It can be utilized in the development of more complex organic molecules, facilitating advancements in synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe . It can interact with specific enzymes or receptors, providing insights into their functions. Studies have shown that derivatives of pyrimidine compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) which are crucial in inflammatory responses .

Medicine

The compound is being explored for its therapeutic applications , particularly in:

  • Antimicrobial Activity : Potential against various bacterial strains.
  • Anticancer Properties : Certain derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Demonstrated ability to suppress COX-2 activity with IC50 values comparable to established drugs like celecoxib .

Industrial Applications

In industry, this compound is used in the production of:

  • Specialty Chemicals : Its reactivity makes it suitable for synthesizing various chemicals.
  • Dyes and Polymers : The compound's stability allows it to be utilized in creating dyes and polymer materials.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of several pyrimidine derivatives, including this compound. The results indicated significant inhibition of COX-2 activity, suggesting its potential as a therapeutic agent for inflammatory diseases .

CompoundCOX-2 Inhibition IC50 (μmol)Comparison Drug (Celecoxib)
This compound0.04 ± 0.020.04 ± 0.01

Case Study 2: Synthesis and Biological Evaluation

Research focused on synthesizing various substituted pyrimidines demonstrated that modifications to the N-(4-methylbenzyl)-5-nitropyrimidine framework could enhance biological activity. The study revealed that specific substituents could significantly increase anti-inflammatory potency .

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents on the pyrimidine core significantly alter melting points, solubility, and molecular weight. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
N4,N6-Bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine 4-Cl-benzyl C₁₈H₁₅Cl₂N₅O₂ 412.25 159–161 95
N4,N6-Bis(4-bromobenzyl)-5-nitropyrimidine-4,6-diamine 4-Br-benzyl C₁₈H₁₅Br₂N₅O₂ 501.15 174–176 68
N4,N6-Diethyl-5-nitropyrimidine-4,6-diamine Ethyl C₈H₁₂N₅O₂ 210.22 84–86 89

Biological Activity

N-(4-methylbenzyl)-5-nitropyrimidine-4,6-diamine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a detailed overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

  • Chemical Formula : C₁₁H₁₃N₅O₂
  • Molecular Weight : 233.25 g/mol
  • Functional Groups : Nitro group (-NO₂), amine groups (-NH₂), and a methylbenzyl substituent.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Inhibition of Enzymes : The nitro group can be reduced to form reactive intermediates that inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators .
  • Antiproliferative Effects : The compound has shown significant antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has demonstrated IC50 values in the low micromolar range against tumor cell lines such as DLD-1 and T24 .
  • Interaction with Cellular Targets : It may interact with DNA synthesis pathways, thereby preventing cancer cell proliferation.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including DLD-1 (colon cancer), T24 (bladder cancer), and SH-SY-5Y (neuroblastoma). The IC50 values for these cell lines range from 4.4 μM to 13.1 μM .
  • Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its interference with critical signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Activity

Research indicates that this compound possesses notable anti-inflammatory properties:

  • COX Inhibition : It has been shown to inhibit COX enzymes effectively, which are key players in the inflammatory response. This inhibition leads to a decrease in prostaglandin synthesis, thereby alleviating inflammation .
  • Cytokine Modulation : The compound also affects the expression levels of various cytokines and chemokines involved in inflammation, contributing to its therapeutic potential in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural FeatureInfluence on Activity
Nitro GroupEssential for enzyme inhibition
Methylbenzyl SubstituentEnhances lipophilicity and cellular uptake
Amino GroupsCritical for interaction with biological targets

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study evaluating the antiproliferative effects of various pyrimidine derivatives identified this compound as one of the most potent compounds with significant activity against multiple cancer cell lines .
  • Anti-inflammatory Models : In animal models of inflammation, compounds similar to this compound demonstrated reduced edema and inflammatory markers when compared to control groups treated with standard anti-inflammatory drugs .

Q & A

Q. What are the common synthetic routes for preparing N-(4-methylbenzyl)-5-nitropyrimidine-4,6-diamine, and what key reaction conditions should be considered?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or aminolysis reactions. Starting with 4,6-diamino-5-nitropyrimidine (CAS 2164-84-3), the 4-methylbenzyl group is introduced by reacting with 4-methylbenzyl halide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile at 60–80°C . Purification often involves recrystallization from ethanol or column chromatography. Key considerations include stoichiometric control of the benzylating agent and reaction time to avoid over-alkylation.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer: 1H/13C NMR and HRMS are critical for structural validation. For example, the aromatic protons of the 4-methylbenzyl group typically appear as doublets (δ 7.2–7.3 ppm, J = 8.4 Hz), while the NH protons resonate as broad singlets (δ ~9.5 ppm) . HRMS should confirm the molecular ion peak (m/z calculated for C₁₃H₁₅N₅O₂: 289.1175). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, ethyl acetate/hexane).

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer: The compound is a potential skin/eye irritant. Use nitrile gloves, safety goggles, and lab coats. Work under a fume hood to avoid inhalation of dust. In case of contact, rinse immediately with water for 15 minutes. Store in a cool, dry place away from oxidizers .

Q. What are the key physicochemical properties (e.g., solubility, melting point) of this compound that impact its handling and reactivity?

Methodological Answer:

Property Value
Melting Point~137–139°C (analogous derivatives)
SolubilitySoluble in DMSO, DMF; sparingly in ethanol
StabilityStable under inert atmospheres; sensitive to strong acids/bases

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in spectroscopic data (e.g., NMR chemical shift discrepancies) when synthesizing derivatives of 5-nitropyrimidine-4,6-diamine?

Methodological Answer: Discrepancies may arise from tautomerism, solvent effects, or hydrogen bonding. For example, NH proton shifts vary with solvent polarity (DMSO-d6 vs. CDCl3). Use variable-temperature NMR to identify dynamic processes. Cross-validate with IR spectroscopy (amide-I bands) and X-ray crystallography to confirm tautomeric forms .

Q. How can hydrogen bonding patterns influence the crystallization and stability of this compound, and what analytical techniques are used to study these interactions?

Methodological Answer: Hydrogen bonds (N–H···O/N) stabilize crystal lattices and affect melting points. Single-crystal X-ray diffraction (using SHELX or ORTEP-3 ) reveals intermolecular interactions. Graph-set analysis (e.g., Etter’s rules) categorizes H-bond motifs (e.g., R₂²(8) rings). Thermal gravimetric analysis (TGA) assesses stability under heating .

Q. In the context of crystal structure determination, how do programs like SHELX and ORTEP-3 contribute to the refinement and visualization of this compound's molecular geometry?

Methodological Answer: SHELX refines diffraction data to generate .cif files, optimizing bond lengths/angles against experimental constraints. ORTEP-3 visualizes thermal ellipsoids and anisotropic displacement parameters, highlighting molecular flexibility. For example, the 4-methylbenzyl group’s dihedral angle relative to the pyrimidine ring can be quantified .

Q. How can researchers optimize the aminolysis reaction to improve the yield and selectivity of this compound derivatives?

Methodological Answer:

  • Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems.
  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions.
  • Temperature Control : Lower reaction temperature to 50°C to minimize decomposition. Yields >90% have been reported for analogous compounds under optimized conditions .

Q. How do substituents on the benzyl group affect the electronic structure and reactivity of 5-nitropyrimidine-4,6-diamine derivatives, and what computational methods are used to model these effects?

Methodological Answer: Electron-withdrawing groups (e.g., –NO₂) increase electrophilicity at the pyrimidine ring, enhancing nucleophilic attack. DFT calculations (B3LYP/6-31G*) predict charge distribution and Fukui indices. Hammett plots correlate substituent effects with reaction rates. For example, 4-methoxybenzyl derivatives show slower kinetics due to electron donation .

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